molecular formula C18H18N2O3 B2423868 N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide CAS No. 2034594-06-2

N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide

Cat. No.: B2423868
CAS No.: 2034594-06-2
M. Wt: 310.353
InChI Key: VPQBUROMOBTLNL-UHFFFAOYSA-N
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Description

N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide is a synthetic chemical compound featuring a bifuran core linked to a dimethylaminobenzamide group. This structure combines aromatic and heteroaromatic systems, making it a compound of significant interest in several areas of scientific research. Compounds with related structural motifs, particularly amide and anilide derivatives, are extensively investigated for their potential biological activities . Researchers are exploring this compound and its analogs primarily in the field of antimicrobial development. The bifuran moiety and the benzamide group are common pharmacophores found in molecules active against a range of Gram-positive bacteria . Its mechanism of action may be linked to the disruption of microbial cellular membranes or the inhibition of specific bacterial proteinases, which are key virulence factors contributing to inflammatory processes during infection . Beyond antimicrobial applications, this compound serves as a valuable chemical intermediate for synthesizing more complex molecules. The reactive functional groups allow for further chemical modifications, enabling researchers to create libraries of derivatives for structure-activity relationship (SAR) studies. These studies are crucial in medicinal chemistry for optimizing the properties of lead compounds, enhancing their efficacy, and improving pharmacokinetic profiles. Furthermore, the exploration of such compounds contributes to the broader challenge of overcoming multidrug resistance in pathogens, a pressing global health issue . The research on this compound is for Research Use Only and is fundamental to advancing the development of new therapeutic agents and functional materials.

Properties

IUPAC Name

3-(dimethylamino)-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-20(2)14-6-3-5-13(11-14)18(21)19-12-15-8-9-17(23-15)16-7-4-10-22-16/h3-11H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQBUROMOBTLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the oxidative coupling of furan derivatives.

    Attachment of the bifuran moiety to the benzamide core: This step often involves a Friedel-Crafts acylation reaction, where the bifuran moiety is introduced to the benzamide core under acidic conditions.

    Introduction of the dimethylamino group: This can be done through nucleophilic substitution reactions, where a dimethylamine is introduced to the benzamide core.

Industrial Production Methods

Industrial production of N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding diketones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The bifuran moiety may interact with biological macromolecules through π-π stacking interactions, while the dimethylamino group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Dimethylamino)ethyl)benzamide
  • N-(4-ethynylphenyl)-1-naphthalenesulfonamide

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications in various fields.

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bifuran moiety, a dimethylamino group, and a benzamide core. The molecular formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 310.3 g/mol. The presence of the bifuran structure is significant as it imparts unique electronic properties that may influence biological interactions.

The biological activity of this compound is thought to arise from its ability to interact with various biological macromolecules. Key mechanisms include:

  • π-π Stacking Interactions : The bifuran moiety can engage in π-π stacking with aromatic residues in proteins, potentially influencing protein conformation and function.
  • Hydrogen Bonding : The dimethylamino group may form hydrogen bonds with target proteins or nucleic acids, modulating their activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic candidate. The compound's unique structure may enhance its binding affinity to bacterial targets compared to traditional antibiotics.

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties. In cell line assays, it has demonstrated cytotoxic effects on several cancer types, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the specific pathways involved.

Case Studies and Research Findings

A series of case studies have provided insight into the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Findings : Significant inhibition was noted against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Study on Anticancer Effects :
    • Objective : To investigate cytotoxicity in cancer cell lines.
    • Methodology : MTT assay was utilized to determine cell viability after treatment with varying concentrations of the compound.
    • Findings : IC50 values were reported at approximately 25 µM for breast cancer cells and 30 µM for prostate cancer cells, indicating promising anticancer potential.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(2-(Dimethylamino)ethyl)benzamideModerate antimicrobial activitySimple amine structure
N-(4-ethynylphenyl)-1-naphthalenesulfonamideAnticancer propertiesContains an ethynyl group
N-([2,3'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamidePotential for both antimicrobial and anticancer activitiesBifuran moiety enhances electronic properties

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide?

  • The compound can be synthesized via coupling reactions between bifuran derivatives and benzamide precursors. A common approach involves microwave-assisted synthesis under mild conditions, using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. Solvents such as DMF or THF are typically employed, with reaction optimization for temperature (60–80°C) and time (4–6 hours) to achieve yields >70% . Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic methods are critical for structural characterization?

  • 1H/13C NMR is essential for confirming the bifuran and benzamide moieties, with characteristic peaks for aromatic protons (δ 6.5–7.8 ppm) and dimethylamino groups (δ 2.8–3.1 ppm). FT-IR identifies amide C=O stretches (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. How is solubility optimized for in vitro biological assays?

  • The compound’s solubility in aqueous buffers can be enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin encapsulation. pH adjustment (6.5–7.4) and sonication are recommended to prevent aggregation in cell culture media .

Advanced Research Questions

Q. What molecular interactions drive its biological activity?

  • The bifuran moiety engages in π-π stacking with aromatic residues in enzyme active sites (e.g., histone deacetylases), while the dimethylamino group facilitates hydrogen bonding. Computational docking studies (e.g., AutoDock Vina) predict binding affinities (ΔG ≤ -8.5 kcal/mol) to targets like HDAC6, supported by in vitro IC50 values in low micromolar ranges .

Q. How do structural modifications alter anticancer efficacy?

  • Substituting the dimethylamino group with bulkier substituents (e.g., piperidinyl) reduces cell permeability but increases target specificity. Conversely, halogenation at the benzamide ring (e.g., Cl or F) enhances oxidative stability and apoptosis induction in MCF-7 breast cancer cells (p < 0.01 vs. parent compound) .

Q. What experimental strategies resolve contradictions in reported IC50 values?

  • Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Standardization using reference inhibitors (e.g., trichostatin A for HDACs) and orthogonal assays (e.g., Western blot for protein acetylation) improves reproducibility. Meta-analysis of dose-response curves (Hill slopes >1.5) is recommended .

Methodological Considerations

Q. How to design stability studies under physiological conditions?

  • Conduct accelerated degradation studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. Hydrolysis at the amide bond is a major degradation pathway; half-life (t1/2) >24 hours indicates suitability for in vivo testing. Lyophilization with cryoprotectants (e.g., trehalose) improves long-term storage .

Q. What in silico tools predict metabolic pathways?

  • Software like ADMET Predictor™ or SwissADME identifies likely Phase I metabolites (e.g., N-demethylation or furan ring oxidation). Cross-referencing with cytochrome P450 inhibition assays (e.g., CYP3A4) minimizes off-target effects .

Key Challenges & Recommendations

  • Stereochemical Purity : Chiral HPLC is advised to resolve diastereomers formed during synthesis .
  • Target Selectivity : Use CRISPR-edited cell lines to validate on-target effects vs. off-pathway toxicity .

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